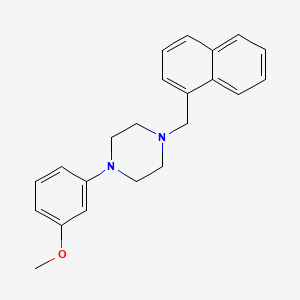![molecular formula C18H30N2O2 B10966761 N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B10966761.png)
N-{[1-(cyclopentylcarbonyl)piperidin-4-yl]methyl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE is a compound that features a piperidine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE typically involves the reaction of cyclopentanecarboxylic acid with piperidine derivatives. One common method includes the use of cyclopentanecarbonyl chloride, which reacts with piperidin-4-ylmethanamine under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of piperidin-4-ylmethanamine derivatives.
Substitution: Formation of halogenated piperidine derivatives.
Scientific Research Applications
N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of analgesic and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)cyclopentanecarboxamide
- N-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide
- 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentanecarboxamide
Uniqueness
N-[(1-CYCLOPENTANECARBONYLPIPERIDIN-4-YL)METHYL]CYCLOPENTANECARBOXAMIDE is unique due to its specific structural features, such as the presence of two cyclopentane rings and a piperidine moiety.
Properties
Molecular Formula |
C18H30N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C18H30N2O2/c21-17(15-5-1-2-6-15)19-13-14-9-11-20(12-10-14)18(22)16-7-3-4-8-16/h14-16H,1-13H2,(H,19,21) |
InChI Key |
VYZFKOWGCAVRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCN(CC2)C(=O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


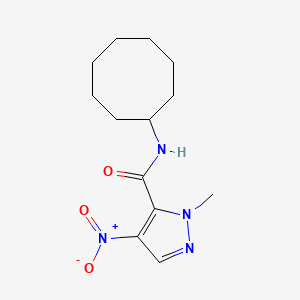
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10966686.png)
![N-benzyl-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966687.png)
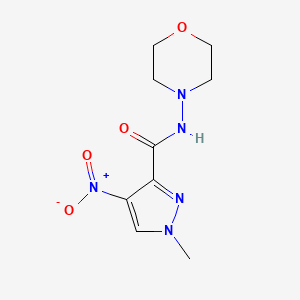
![3-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10966695.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966698.png)
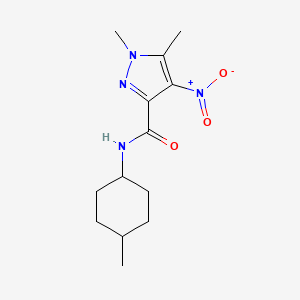
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966723.png)
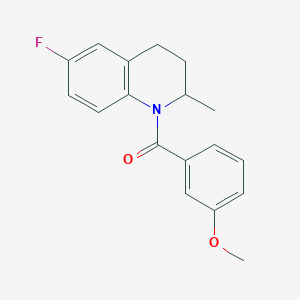
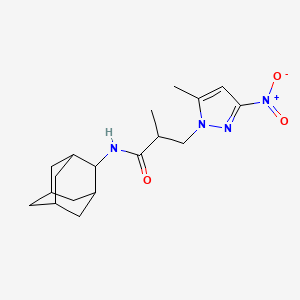
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B10966753.png)

![2-(4-Ethoxyphenyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10966762.png)
